1,2-Dimethylimidazole Axial Lability in Porphyrin Complexes vs. 1-Methylimidazole
The axial lability of imidazole ligands in iron porphyrin complexes, a key property influencing model heme reactivity, is significantly higher for 1,2-dimethylimidazole (1,2-DMIM) compared to 1-methylimidazole (1-MIM). This is a direct consequence of the steric hindrance introduced by the C2-methyl group [1].
| Evidence Dimension | Axial lability (dissociation rate) in iron porphyrin complexes |
|---|---|
| Target Compound Data | 1,2-Dimethylimidazole: Exhibits high lability, comparable to 2-ethylimidazole. |
| Comparator Or Baseline | 1-Methylimidazole: Exhibits the lowest lability in the series. |
| Quantified Difference | Lability order: 1-MIM < 2-MIM < 2-ethylimidazole ~ 1,2-DMIM. |
| Conditions | Iron porphyrin complexes (TPP and TMP), in solution. |
Why This Matters
This data quantifies a distinct coordination behavior, making 1,2-DMIM the preferred ligand when a more labile, easily displaceable imidazole is required, whereas 1-MIM is unsuitable for such applications.
- [1] Nakamura, M. (n.d.). Axial Lability of Imidazoles in Iron Porphyrin Complexes. Results. View Source
